molecular formula C9H10N2 B1341427 1H-Indole-6-methanamine CAS No. 3468-17-5

1H-Indole-6-methanamine

Cat. No.: B1341427
CAS No.: 3468-17-5
M. Wt: 146.19 g/mol
InChI Key: FURRUNQWZZOXOT-UHFFFAOYSA-N
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Description

1H-Indole-6-methanamine is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant area of study in organic chemistry .

Mechanism of Action

Target of Action

Indole derivatives, which include 1h-indole-6-methanamine, are known to bind with high affinity to multiple receptors . This suggests that this compound may interact with various biological targets, contributing to its potential therapeutic effects.

Mode of Action

It is known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole is a signaling molecule produced by both bacteria and plants, suggesting that this compound may influence various biochemical pathways related to these biological systems .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound may exert a variety of molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

1H-Indole-6-methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to possess antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of enzymes involved in the synthesis of neurotransmitters, thereby affecting neuronal signaling . Additionally, they can influence the expression of genes related to cell growth and apoptosis, impacting cellular proliferation and survival.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to changes in their activity. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in altered gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic transformations, leading to the formation of active or inactive metabolites . These changes can impact the duration and intensity of the compound’s effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. For example, indole derivatives have been shown to have a dose-dependent effect on the inhibition of tumor growth in animal models . Excessive doses can result in toxicity and damage to vital organs.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, indole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound. For example, indole derivatives can be transported across cell membranes by organic cation transporters, influencing their intracellular concentration and distribution .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives can localize to the mitochondria, where they can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-6-methanamine can be synthesized through various methods. One common approach involves the palladium-catalyzed Larock indole synthesis, which allows for the formation of highly functionalized indole units. Another method includes the Buchwald–Hartwig amination followed by C–H activation to form the indole structure .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the scale of production .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-6-methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles and amine derivatives, which can have significant biological and pharmacological activities .

Scientific Research Applications

1H-Indole-6-methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological processes and as a precursor to biologically active molecules.

    Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as antiviral, anticancer, and anti-inflammatory activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the indole ring, which can lead to distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

IUPAC Name

1H-indol-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,11H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURRUNQWZZOXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589400
Record name 1-(1H-Indol-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3468-17-5
Record name 1-(1H-Indol-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1H-indol-6-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 1H-indole-6-carbonitrile (prepared by the literature procedure: Batcho, A. D.; Leimgruber, W. Organic Syntheses 1985, 63, 214-225; 1.50 g, 10.6 mmol), Raney an nickel and concentrated aqueous ammonia (4 mL) in ethanol (50 mL) was hydrogenated at atmospheric pressure overnight. The mixture was filtered through Celite® and the filter cake was washed thoroughly with ethanol, while taking care not to allow the catalyst to become dry. The combined filtrates were concentrated to give 1H-indole-6-methanamine (1.50 g, 97% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

An amount of 1H-Indole-6-carbaldehyde O-methyl-oxime (150 mg, 0.86 mmol) is dissolved in ethanol (6.5 mL). Then hydrogen chloride (0.62 mL) is added, followed by 10% Pd/C (15 mg). After hydrogenation at 35 psi for 3 h, the solution is filtered through Celite and evaporated to dryness. The residue is recrystallized from ethyl acetate to give 110 mg of crude product as a yellow solid. MS (ESI) m/z 147.3 (M+1).
Name
1H-Indole-6-carbaldehyde O-methyl-oxime
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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